2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate

Description

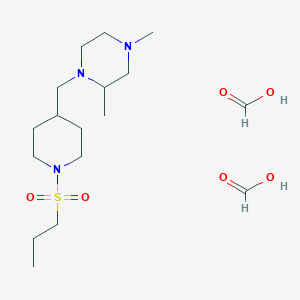

2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate is a structurally complex piperazine derivative characterized by a central piperazine core substituted with methyl groups at the 2- and 4-positions. The molecule further incorporates a piperidin-4-ylmethyl group functionalized with a propylsulfonyl moiety at the 1-position of the piperidine ring. The diformate salt enhances solubility and stability, a common strategy for optimizing pharmacokinetic properties in medicinal chemistry .

Key structural features include:

- Piperazine core: A six-membered ring with two nitrogen atoms, known for its conformational flexibility and role in receptor binding.

- Methyl substituents: Electron-donating groups that may influence steric hindrance and metabolic stability.

Properties

IUPAC Name |

2,4-dimethyl-1-[(1-propylsulfonylpiperidin-4-yl)methyl]piperazine;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N3O2S.2CH2O2/c1-4-11-21(19,20)18-7-5-15(6-8-18)13-17-10-9-16(3)12-14(17)2;2*2-1-3/h14-15H,4-13H2,1-3H3;2*1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULWJDXXFFCCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC(CC1)CN2CCN(CC2C)C.C(=O)O.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate is a compound with significant potential in medicinal chemistry. Its structure incorporates piperazine and piperidine moieties, which are known for their diverse biological activities, including interactions with neurotransmitter receptors and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Piperazine and Piperidine Rings : These rings are often involved in drug design due to their ability to interact with various biological targets.

- Propylsulfonyl Group : This modification can enhance solubility and biological activity, potentially leading to improved pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Antimicrobial Activity

- Studies have shown that piperazine derivatives possess antimicrobial properties against various pathogens. The incorporation of the propylsulfonyl group may enhance this activity by improving solubility and membrane permeability.

2. Anticancer Potential

- Compounds with similar structures have been investigated for their anticancer properties. Research indicates that such derivatives can inhibit specific enzymes involved in cancer cell proliferation.

3. Neurotransmitter Receptor Modulation

- Piperidine and piperazine derivatives are known to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders.

Case Studies

Several studies have explored the biological activity of related compounds:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for antimicrobial activity. The results indicated that modifications at the piperazine nitrogen significantly influenced efficacy against Gram-positive bacteria. The presence of a sulfonyl group was correlated with increased activity .

Study 2: Anticancer Activity

In another study, compounds similar to this compound were tested against various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the inhibition of key signaling pathways .

Study 3: Neuropharmacological Effects

Research focusing on the interaction of piperidine derivatives with dopamine receptors revealed that certain modifications could enhance binding affinity and selectivity. This suggests that this compound may also exhibit similar neuropharmacological effects .

Data Table: Comparative Biological Activities

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Sulfonyl vs.

- Methyl vs.

Receptor Binding and Selectivity

- The dopamine D2 receptor affinity of 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Ki = 30.6 nM) highlights the importance of aromatic nitro groups in orthosteric binding . The target compound lacks this nitro group but retains the piperidine-piperazine scaffold, suggesting possible allosteric modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.